molecular formula C8H7ClO4 B13013678 Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate

Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B13013678
M. Wt: 202.59 g/mol
InChI Key: ZTAZPVVCQIDQKV-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C8H7ClO4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran), and low temperatures.

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), and controlled temperatures.

Major Products Formed

    Substitution: Various substituted pyran derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those with potential antimicrobial or anticancer properties.

    Material Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-oxo-2H-pyran-5-carboxylate: Lacks the chlorine atom, leading to different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

    3-Chloro-2-oxo-2H-pyran-5-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form.

Properties

Molecular Formula

C8H7ClO4

Molecular Weight

202.59 g/mol

IUPAC Name

ethyl 5-chloro-6-oxopyran-3-carboxylate

InChI

InChI=1S/C8H7ClO4/c1-2-12-7(10)5-3-6(9)8(11)13-4-5/h3-4H,2H2,1H3

InChI Key

ZTAZPVVCQIDQKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=O)C(=C1)Cl

Origin of Product

United States

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